molecular formula C6H15NO B041122 1-(Propylamino)propan-2-ol CAS No. 41063-30-3

1-(Propylamino)propan-2-ol

Cat. No.: B041122
CAS No.: 41063-30-3
M. Wt: 117.19 g/mol
InChI Key: JGILRTUNWCFJOU-UHFFFAOYSA-N
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Description

1-(Propylamino)propan-2-ol is an organic compound with the molecular formula C6H15NO. It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylamine with propylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where propylamine and propylene oxide are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

1-(Propylamino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Propylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved.

Comparison with Similar Compounds

    1-Aminopropan-2-ol: Another amino alcohol with similar properties but different applications.

    2-Amino-1-propanol: A structural isomer with distinct chemical behavior.

    Propranolol: A beta-adrenergic blocker with a similar structural motif but different pharmacological effects.

Uniqueness: 1-(Propylamino)propan-2-ol is unique due to its specific combination of an amine and hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications.

Properties

IUPAC Name

1-(propylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILRTUNWCFJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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